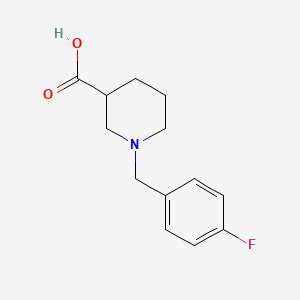

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid

Übersicht

Beschreibung

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16FNO2 It is characterized by the presence of a piperidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 4-fluorobenzyl chloride.

Reaction Conditions: The piperidine is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 1-(4-Fluorobenzyl)piperidine.

Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for targeted modifications that enhance therapeutic efficacy, making it a valuable asset in drug formulation .

Drug Design

Researchers utilize 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid in drug design processes to create piperidine derivatives. These derivatives are engineered to improve the bioavailability and effectiveness of medications aimed at treating specific conditions, such as neurological disorders .

Biochemical Research

Receptor Interactions and Enzyme Activities

The compound is employed in biochemical studies to explore interactions with receptors and enzymes. This research provides insights into cellular mechanisms and aids in identifying new drug targets, which is essential for advancing therapeutic strategies .

Material Science

Development of Advanced Materials

In material science, this compound is applied in the development of advanced materials. It is particularly useful in creating polymers that require specific chemical functionalities, enhancing material properties for various industrial applications .

Analytical Chemistry

Standardization in Analytical Methods

The compound is utilized as a standard in analytical chemistry to ensure the accuracy and reliability of experimental results. It plays a critical role in quantifying related compounds within complex mixtures, thereby facilitating precise analytical assessments .

Antiviral Activity

A study highlighted the potential of piperidine derivatives, including those related to this compound, as inhibitors of influenza virus fusion. The interactions between these compounds and viral proteins were crucial for their antiviral activity, suggesting their utility in developing new antiviral agents .

Anticancer Properties

Research has shown that piperidine derivatives exhibit notable anticancer activities. For instance:

- Breast Cancer : In vitro studies demonstrated that derivatives could significantly inhibit cell proliferation in MDA-MB-231 breast cancer cells at low concentrations (1 μM) by inducing apoptosis.

- Liver Cancer : Similar investigations reported enhanced apoptosis in HepG2 liver cancer cells, indicating the therapeutic potential of these compounds in cancer treatment .

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds such as:

1-(4-Chlorobenzyl)piperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

1-(4-Methylbenzyl)piperidine-3-carboxylic acid: Contains a methyl group instead of fluorine.

1-(4-Nitrobenzyl)piperidine-3-carboxylic acid: Features a nitro group in place of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

1-(4-Fluorobenzyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including interactions with various biological targets, pharmacological implications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 237.27 g/mol. The presence of the fluorobenzyl group and the piperidine ring contributes to its unique chemical properties, which may enhance its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including antimicrobial, antiviral, and potential anticancer effects. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Several studies have shown that piperidine derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against bacterial strains.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-pyridinyl ethanone | Contains a pyridine instead of pyrazine | Antimicrobial |

| 1-(4-Methylphenyl)-piperazine | Piperazine ring with phenyl substitution | Antidepressant |

| 2-Fluoro-N-benzylacetamide | Acetamide structure with benzyl group | Analgesic properties |

The unique combination of functional groups in this compound may contribute to enhanced antimicrobial activity compared to these related compounds .

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives as antiviral agents. For example, N-benzyl-4,4-disubstituted piperidines have shown effectiveness against influenza viruses by inhibiting membrane fusion processes critical for viral entry into host cells. The specific interactions between these compounds and viral proteins suggest that similar mechanisms may be applicable to this compound .

Anticancer Potential

The structural characteristics of piperidine derivatives often correlate with anticancer activity. Research indicates that modifications in the piperidine structure can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells. The ability of this compound to modulate enzyme activities involved in cancer pathways is an area of ongoing investigation .

Case Studies and Research Findings

A variety of studies have explored the biological activity of piperidine derivatives:

- Study on Enzyme Inhibition : A study focused on the inhibition of coactivator-associated arginine methyltransferase 1 (CARM1) by piperidine derivatives demonstrated high selectivity and potency. These findings support the hypothesis that this compound could similarly interact with CARM1 or related targets, offering a pathway for cancer therapy development .

- Antiviral Mechanisms : Research into N-benzylpiperidines revealed critical interactions at binding sites essential for viral fusion processes. This suggests that this compound might also exhibit antiviral properties through similar mechanisms .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEDEVJXKRAWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408229 | |

| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-45-8 | |

| Record name | 1-(4-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.